
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a nitrophenyl group attached to a butenone backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
The synthesis of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenone Backbone: The initial step involves the formation of the butenone backbone through aldol condensation reactions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions using dimethylamine.
Addition of the Nitrophenyl Group: The nitrophenyl group is added through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved in the compound’s action depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)butan-2-one and 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-2-en-1-one share structural similarities but differ in the position of functional groups or the degree of unsaturation.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
属性
CAS 编号 |
52765-19-2 |
|---|---|
分子式 |
C12H13BrN2O3 |
分子量 |
313.15 g/mol |
IUPAC 名称 |
1-bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-14(2)8-10(12(16)7-13)9-5-3-4-6-11(9)15(17)18/h3-6,8H,7H2,1-2H3 |
InChI 键 |
XMIFPCVWFWNXIH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C1=CC=CC=C1[N+](=O)[O-])C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
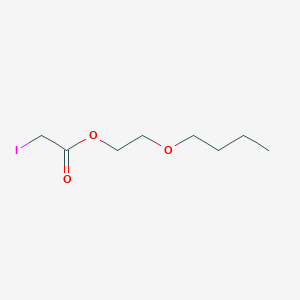
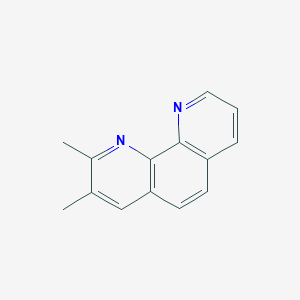

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
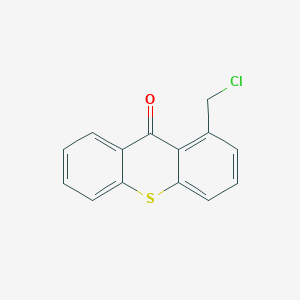
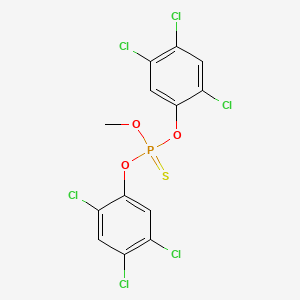
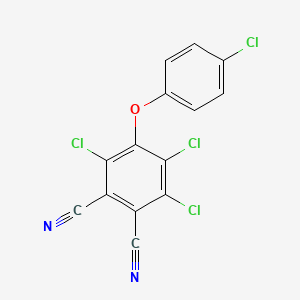
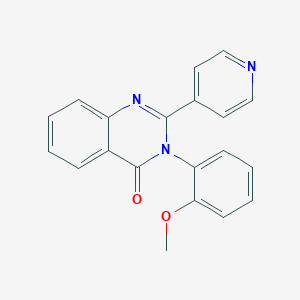
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
